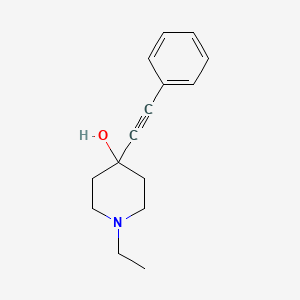

1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 33.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-(2-phenylethynyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-2-16-12-10-15(17,11-13-16)9-8-14-6-4-3-5-7-14/h3-7,17H,2,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUDIHDLPBJLBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(C#CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369617 | |

| Record name | 1-ethyl-4-(2-phenylethynyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672115 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54848-20-3 | |

| Record name | 1-ethyl-4-(2-phenylethynyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Intermediate Alkoxide

Total Synthesis of Complex Molecular Architectures Incorporating the 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol Scaffold

The 4-hydroxy-4-alkynylpiperidine scaffold, exemplified by this compound, serves as a valuable building block in the synthesis of more complex molecular architectures. googleapis.com The piperidine (B6355638) ring provides a defined three-dimensional structure, while the hydroxyl and alkynyl groups offer reactive handles for further functionalization.

While specific total syntheses commencing directly from this compound are not prominently detailed in broad literature, the utility of the core structure is well-established. For instance, piperidinol analogs are frequently synthesized for biological evaluation, such as in the development of novel therapeutic agents. nih.gov The alkynyl group can participate in a variety of subsequent reactions, including:

Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, linking the piperidine scaffold to other molecules.

Further Cross-Coupling Reactions: The alkyne can be used in subsequent Cadiot-Chodkiewicz or Glaser couplings.

Reduction: The alkyne can be selectively reduced to the corresponding alkene (Z or E) or alkane, providing access to a range of related structures.

The tertiary alcohol can be derivatized, for example, through etherification or esterification, or it can be eliminated to form an enyne. The strategic incorporation of this scaffold allows for the systematic exploration of structure-activity relationships in drug discovery programs by providing a rigid core from which various substituents can be projected. nih.gov

Optimized Synthetic Conditions and Yield Enhancements in Related Preparations

Optimizing the synthesis of this compound and related compounds focuses on improving reaction efficiency, increasing yields, simplifying purification, and employing greener chemical processes.

For the nucleophilic addition step , optimization primarily involves careful control of reaction conditions. Ensuring strictly anhydrous solvents and reagents is critical to prevent the quenching of the highly basic organometallic reagent, which would lower the yield. Temperature control is also important; while additions are often performed at low temperatures (e.g., 0 °C or -78 °C) to control reactivity and minimize side reactions, the reaction is often allowed to warm to room temperature to ensure completion.

For related preparations involving Sonogashira couplings , significant efforts have been made to enhance the reaction's scope and efficiency. Key areas of optimization include:

Catalyst and Ligand Selection: The development of air-stable palladium precatalysts and bulky, electron-rich phosphine (B1218219) ligands has enabled reactions at lower temperatures and catalyst loadings, often under copper-free conditions. nih.gov

Solvent and Base Choice: The choice of solvent and base can profoundly impact reaction rates and yields. For example, using dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to facilitate room-temperature couplings for challenging substrates. nih.gov

Flow Chemistry: Performing Sonogashira couplings in continuous-flow reactors can offer superior control over temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. rsc.org

These optimization strategies are applicable to the broader class of phenylethynyl piperidine compounds and are crucial for their efficient and scalable production.

Mechanistic Investigations and Chemical Reactivity of 1 Ethyl 4 2 Phenylethynyl Piperidin 4 Ol

Reaction Mechanisms Governing the Formation of Phenylethynyl Piperidinols

The synthesis of 4-alkynyl-4-hydroxypiperidines, such as 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol, is most commonly achieved through the nucleophilic addition of a metal acetylide to a ketone. This general approach can be realized via two primary mechanistic pathways: the Favorskii reaction and the addition of pre-formed organometallic acetylides.

The Favorskii reaction involves the in situ generation of a metal acetylide by treating a terminal alkyne with a strong base, such as potassium hydroxide (B78521) or sodium amide, in the presence of a carbonyl compound. rsc.orgnih.gov In the context of synthesizing the target compound, phenylacetylene (B144264) would be deprotonated by the base to form a phenylacetylide anion. This nucleophilic acetylide then attacks the electrophilic carbonyl carbon of 1-ethyl-4-piperidone. The subsequent protonation of the resulting alkoxide during an aqueous workup yields the final tertiary propargylic alcohol. mdpi.comsigmaaldrich.com

Alternatively, a more controlled synthesis involves the pre-formation of a metal acetylide, such as a lithium or magnesium (Grignard) acetylide. mdpi.comnih.gov This is typically done by reacting phenylacetylene with a strong organometallic base like n-butyllithium or a Grignard reagent. The resulting, more stable and well-defined nucleophile is then reacted with 1-ethyl-4-piperidone. This method often provides higher yields and better control over the reaction compared to the classical Favorskii conditions. researchgate.net The mechanism, similar to the Favorskii reaction, proceeds through the nucleophilic attack of the acetylide on the carbonyl carbon, leading to the formation of an alkoxide intermediate which is then protonated. mdpi.com

Table 1: Key Mechanistic Steps in the Formation of this compound

| Step | Description | Reagents/Intermediates |

| 1. Acetylide Formation | Deprotonation of the terminal alkyne (phenylacetylene) to form a nucleophilic acetylide anion. | Strong base (e.g., KOH, NaNH₂, n-BuLi) |

| 2. Nucleophilic Addition | The acetylide anion attacks the electrophilic carbonyl carbon of 1-ethyl-4-piperidone. | Phenylacetylide anion, 1-ethyl-4-piperidone |

| 3. Protonation | The resulting alkoxide intermediate is protonated during aqueous workup to yield the final tertiary alcohol. | Water, dilute acid |

Chemical Transformations Involving the Phenylethynyl Moiety

The phenylethynyl group is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the further elaboration of the this compound scaffold.

While the alkyne in the target compound is substituted with a phenyl group, analogous structures with a terminal alkyne (C≡CH) are readily functionalized. One of the most powerful methods for the derivatization of terminal alkynes is the Sonogashira cross-coupling reaction. mdpi.comresearchgate.net This palladium- and copper-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. rsc.org This would enable the introduction of a wide range of substituents onto the ethynyl (B1212043) moiety, creating a library of structurally diverse compounds.

The carbon-carbon triple bond of the phenylethynyl group can participate as a dienophile or a dipolarophile in various cycloaddition reactions, leading to the formation of new ring systems.

[4+2] Cycloaddition (Diels-Alder Reaction): The phenylethynyl group can react with a 1,3-diene in a Diels-Alder reaction to form a six-membered ring. mdpi.com While intermolecular reactions are possible, intramolecular variants are particularly powerful for constructing complex fused-ring systems. For instance, analogous systems where an alkynyl group is tethered to a diene-containing heterocycle have been shown to undergo thermally induced intramolecular Diels-Alder reactions. lookchem.commdpi.com This suggests that if a diene were incorporated into the N-ethyl group of the piperidine (B6355638) ring, an intramolecular [4+2] cycloaddition could be a feasible transformation.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between an alkyne and an alkene can lead to the formation of a cyclobutene (B1205218) ring. researchgate.net This reaction would allow for the fusion of a four-membered ring to the piperidine scaffold, offering a route to structurally unique and strained molecular architectures.

[2+2+2] Cycloaddition: Transition metal-catalyzed [2+2+2] cycloadditions provide a powerful method for the synthesis of substituted benzene (B151609) rings. rsc.org In this reaction, the phenylethynyl group could potentially react with two other alkyne molecules, or an alkyne and a nitrile, to form a highly substituted aromatic ring.

Table 2: Potential Cycloaddition Reactions of the Phenylethynyl Moiety

| Reaction Type | Reactant Partner | Product Ring System |

| [4+2] Cycloaddition | 1,3-Diene | Six-membered ring (Cyclohexadiene derivative) |

| [2+2] Cycloaddition | Alkene | Four-membered ring (Cyclobutene derivative) |

| [2+2+2] Cycloaddition | Two alkynes | Six-membered ring (Benzene derivative) |

Reactivity of the Piperidin-4-ol Hydroxyl Group

The tertiary hydroxyl group at the C4 position of the piperidine ring is a key site of reactivity. As a tertiary propargylic alcohol, it exhibits characteristic reactions such as oxidation, reduction, and substitution (etherification).

Oxidation: The tertiary propargylic alcohol is generally resistant to oxidation under standard conditions. However, specific reagents can effect its transformation. For example, oxidation with reagents like TEMPO in the presence of a co-oxidant can lead to the corresponding α,β-acetylenic ketone. nih.govnih.gov Oxidative rearrangement using peroxy acids can also occur, leading to more complex products. mdpi.com

Reduction: The propargylic alcohol can be reduced to the corresponding allylic alcohol or fully saturated alcohol, depending on the reaction conditions. Catalytic hydrogenation using Lindlar's catalyst would likely reduce the alkyne to a cis-alkene, while more forcing conditions (e.g., H₂/Pd-C) would reduce both the alkyne and the phenyl ring. nih.gov Ruthenium-catalyzed reductions with a hydride source like a Hantzsch ester can also achieve the reduction of the propargylic alcohol.

Etherification: The tertiary alcohol can undergo etherification under acidic conditions. Protonation of the hydroxyl group makes it a good leaving group (water), leading to the formation of a stable tertiary carbocation. This carbocation can then be trapped by an alcohol solvent to form an ether. Iron(III)-catalyzed dehydrative etherification is another method for forming ethers from tertiary alcohols.

Stability Studies of the Compound under Various Chemical Conditions

The stability of this compound is influenced by its constituent functional groups. Propargyl alcohols are known to have moderate thermal stability and can decompose at elevated temperatures.

Acidic Conditions: Under strongly acidic conditions, the tertiary hydroxyl group can be protonated and eliminated as water, leading to the formation of a resonance-stabilized carbocation. This can lead to dehydration and potential rearrangement reactions. The Meyer-Schuster rearrangement, an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds, is a common reaction pathway for these substrates.

Basic Conditions: The compound is expected to be relatively stable under mild basic conditions. Strong bases could potentially deprotonate any residual terminal alkynes if present as impurities, but the internal alkyne of the phenylethynyl group is unreactive in this regard. The piperidine nitrogen provides a basic site within the molecule.

Thermal Stability: Like many organic compounds, this compound will have a limit to its thermal stability. High temperatures can lead to decomposition, potentially through elimination of water or other fragmentation pathways. The exact decomposition temperature would need to be determined experimentally, for example, through thermogravimetric analysis (TGA).

Table 3: Predicted Stability of this compound under Different Conditions

| Condition | Predicted Stability | Potential Reactions/Degradation Pathways |

| Strong Acid | Low | Dehydration, Meyer-Schuster rearrangement |

| Mild Acid | Moderate | Potential for slow dehydration |

| Strong Base | High | Generally stable |

| Mild Base | High | Stable |

| Elevated Temperature | Moderate | Thermal decomposition, elimination of water |

| Oxidizing Agents | Moderate | Oxidation of the alcohol, potential cleavage of the alkyne |

| Reducing Agents | Low | Reduction of the alkyne |

Conformational Analysis and Stereochemical Considerations of 1 Ethyl 4 2 Phenylethynyl Piperidin 4 Ol

Analysis of Piperidine (B6355638) Ring Conformation

The piperidine ring, a six-membered saturated heterocycle, is the core of 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol. In the absence of significant steric or electronic constraints, the piperidine ring predominantly adopts a chair conformation, which minimizes both angular and torsional strain. This is analogous to the cyclohexane (B81311) ring. Other possible conformations, such as the boat and twist-boat, are generally higher in energy and therefore less populated under normal conditions. For instance, the twist-boat conformation in some N-acylpiperidines is estimated to be about 1.5 kcal/mol less favorable than the chair conformation. nih.gov

In the case of this compound, the chair conformation is expected to be the most stable. In this conformation, the substituents at each carbon and the nitrogen atom can occupy either an axial or an equatorial position. The relative stability of the two possible chair conformers is determined by the steric and electronic interactions of the substituents.

Table 1: General Conformational Preferences of Piperidine Rings

| Conformation | Relative Energy | Key Features |

| Chair | Lowest | Staggered arrangement of all C-C bonds, minimizing torsional strain. |

| Twist-Boat | Intermediate | Relieves some of the steric strain of the boat conformation. |

| Boat | Highest | Eclipsed C-C bonds and flagpole interactions lead to significant steric strain. |

This table presents generalized information on piperidine ring conformations.

NMR spectroscopy is a primary tool for determining the conformation of piperidine derivatives in solution. nih.gov The coupling constants between adjacent protons, particularly in the chair conformation, can provide definitive information about their relative orientations (axial or equatorial).

Influence of Substituents on Molecular Conformation

The conformational equilibrium of the piperidine ring in this compound is influenced by the three substituents: the ethyl group at the nitrogen (N1), and the hydroxyl and phenylethynyl groups at the C4 position.

The N-ethyl group is expected to have a significant impact on the conformational preference of the piperidine ring. Generally, N-alkyl substituents in piperidines prefer an equatorial orientation to minimize steric interactions with the axial protons at C2 and C6.

The substituents at the C4 position , a hydroxyl group and a phenylethynyl group, create a quaternary center. In a chair conformation, one of these bulky groups must occupy an axial position while the other is equatorial, or vice versa. The relative steric bulk of the hydroxyl and phenylethynyl groups will be a major factor in determining the preferred arrangement. The phenylethynyl group is considerably bulkier than the hydroxyl group, and thus it would be expected to preferentially occupy the more spacious equatorial position to minimize 1,3-diaxial interactions. Consequently, the hydroxyl group would likely be in the axial position.

However, in some 4-substituted piperidines with polar substituents, stabilization of the axial conformer can be observed. nih.gov For instance, in certain 4-hydroxypiperidines, the axial orientation of the hydroxyl group can be favored under specific conditions, such as protonation of the nitrogen atom. nih.gov

Table 2: Predicted Substituent Orientations in the Most Stable Chair Conformation of this compound

| Substituent | Position on Ring | Predicted Orientation | Rationale |

| Ethyl | N1 | Equatorial | Minimizes steric hindrance with axial protons at C2 and C6. |

| Phenylethynyl | C4 | Equatorial | Minimizes 1,3-diaxial steric strain due to its large size. |

| Hydroxyl | C4 | Axial | To accommodate the bulky phenylethynyl group in the equatorial position. |

This table is based on established principles of conformational analysis and may not represent empirically determined data for this specific molecule.

Stereochemical Aspects of Related Piperidin-4-ol Derivatives

The substitution pattern of this compound gives rise to a chiral center at the C4 position, as it is bonded to four different groups: the piperidine ring carbons C3 and C5, a hydroxyl group, and a phenylethynyl group. Therefore, the compound can exist as a pair of enantiomers (R and S). The synthesis of such 4-hydroxypiperidines with a quaternary stereocenter is a topic of interest in organic chemistry. rsc.org

In studies of related 4-alkyl-4-arylpiperidine derivatives, the stereochemistry at the C4 position has been shown to be a crucial determinant of their biological activity. nih.gov For these related compounds, potent opioid agonists were found to prefer a chair conformation with the aryl group in an axial orientation when protonated. nih.gov In contrast, compounds with a preference for an equatorial 4-aryl group in a chair conformation exhibited antagonist properties. nih.gov While this compound has a phenylethynyl group instead of a simple aryl group, these findings highlight the importance of the spatial arrangement of the substituents at the C4 position for molecular recognition by biological targets.

The presence of the N-ethyl group also introduces the possibility of nitrogen inversion, which is typically rapid at room temperature for simple amines. This inversion, coupled with ring inversion, contributes to the dynamic conformational equilibrium of the molecule.

Design and Synthesis of 1 Ethyl 4 2 Phenylethynyl Piperidin 4 Ol Derivatives and Analogues

Modifications on the N-Ethyl Group

The nitrogen atom of the piperidine (B6355638) ring is a critical site for modification, as the substituent can influence receptor binding, selectivity, and pharmacokinetic properties. The synthesis of analogues with varying N-substituents is commonly achieved through N-alkylation or reductive amination of the corresponding N-des-ethyl or nor-piperidine precursor.

Research into related 4-substituted piperidine scaffolds has demonstrated the significant impact of the N-substituent on biological activity. For instance, in a series of 4-(2-aminoethyl)piperidine derivatives, 1-methylpiperidines showed particularly high affinity for the σ1 receptor, whereas analogues with a free N-H, a larger N-ethyl group, or an N-tosyl moiety exhibited considerably lower affinity. nih.gov This suggests that the size and electronic nature of the N-alkyl group are key determinants for potent receptor interaction.

The range of N-substituents explored in similar piperidine-based compounds is broad, including:

Small Alkyl Groups: N-methyl and N-ethyl groups are common starting points.

Arylalkyl Groups: N-benzyl and N-phenethyl groups have been incorporated, which can introduce additional aromatic interactions. nih.govnih.gov The synthesis of N-benzyl derivatives is often a strategic step, as the benzyl (B1604629) group can serve as a protecting group that is later removed via hydrogenation. google.com

Functionalized Groups: More complex moieties, such as N-ethyl-piperazinyl amides, have also been synthesized to explore extended binding pockets or alter physicochemical properties. mdpi.com

The general synthetic approach often involves the reductive amination of a secondary amine on a solid-phase resin with various aldehydes, allowing for the creation of a diverse library of N-substituted analogues. mdpi.com

Table 1: Examples of N-Substituent Modifications on the Piperidine Ring and Their Context

| N-Substituent | Parent Scaffold Context | Synthetic Method Highlight | Reference |

| Methyl | 4-(2-aminoethyl)piperidine | Reductive Amination | nih.gov |

| Benzyl | 4-[2-(N-benzoylamino)ethyl]piperidine | N-Alkylation | nih.gov |

| Phenethyl | Piperidin-4-ol | N-Alkylation | nih.gov |

| Tosyl | 4-(2-aminoethyl)piperidine | N-Sulfonylation | nih.gov |

| H (unsubstituted) | 4-(2-aminoethyl)piperidine | Deprotection | nih.gov |

Variations on the Phenylethynyl Moiety (e.g., substituted phenyl rings, different alkyne lengths)

The phenylethynyl portion of the molecule provides a rigid linker and an aromatic surface for potential receptor interactions. Modifications in this region typically involve altering the substitution pattern on the phenyl ring or, less commonly, changing the length of the alkyne chain.

The primary synthetic method for introducing diverse aryl groups is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction between a terminal alkyne (like that on a 4-ethynylpiperidin-4-ol (B138888) precursor) and an aryl halide (or triflate) is highly efficient for creating carbon-carbon bonds. This strategy allows for the synthesis of a wide array of derivatives with different electronic and steric properties on the phenyl ring.

In the development of related 4-(arylethynyl)piperidine derivatives, extensive structure-activity relationship studies have been conducted. nih.gov Similarly, the synthesis of 4-arylethynyl-1H-1,2,3-triazoles demonstrates the versatility of the Sonogashira coupling for introducing various substituted iodoarenes to an alkyne core. mdpi.com Examples of substitutions that have been successfully incorporated include:

Electron-donating groups: Methoxy (B1213986) (-OCH₃), Dimethylamino (-N(CH₃)₂)

Electron-withdrawing groups: Chloro (-Cl), Cyano (-CN)

Bulky groups: Phenoxy (-OPh)

These substitutions can modulate the electronic properties of the aromatic ring and provide new interaction points within a target binding site.

Table 2: Representative Substitutions on the Phenyl Ring of Arylethynyl Moieties

| Substituent (Position) | Synthetic Method | Reference Compound Class | Reference |

| 4-Chloro | Sonogashira Coupling | 4-Arylethynyl-1,2,3-triazole | mdpi.com |

| 4-Methoxy | Sonogashira Coupling | 4-Arylethynyl-1,2,3-triazole | mdpi.com |

| 4-Dimethylamino | Sonogashira Coupling | 4-Arylethynyl-1,2,3-triazole | mdpi.com |

| 4-Cyano | Sonogashira Coupling | 4-Arylethynyl-1,2,3-triazole | mdpi.com |

Structural Alterations of the Piperidin-4-ol Core (e.g., different piperidine substitution patterns)

Modifying the central piperidine ring itself represents a more profound structural change aimed at altering the molecule's three-dimensional shape, rigidity, and the orientation of its key functional groups. Synthetic access to these altered cores can be achieved through various routes, including multi-component reactions, cyclization of acyclic precursors, or the hydrogenation of substituted pyridine (B92270) precursors. nih.gov

Key strategies for altering the piperidin-4-ol core include:

Substitution at other ring positions: Introducing substituents at the C2, C3, or C6 positions can have a significant impact on the molecule's conformation and biological activity. A common approach to synthesizing 2,6-disubstituted piperidin-4-ones is the Mannich condensation reaction. chemrevlett.com The synthesis of chirally resolved 2-substituted 4-piperidone (B1582916) building blocks has also been reported, allowing for the exploration of stereochemistry in drug design. semanticscholar.org

Modification of the C4-substituents: The hydroxyl and phenylethynyl groups at the C4 position can be replaced with other functionalities. For example, synthetic routes have been developed for 4-aryl-4-acyl piperidine derivatives. google.com An optimized Strecker-type condensation of a piperidone with an aniline (B41778) and cyanide can yield a 4-amino-4-cyano precursor, which can be further elaborated into esters or amides. researchgate.net

Ring conformation control: The introduction of bulky substituents can lock the piperidine ring into a specific chair or boat conformation, which can be crucial for receptor binding. chemrevlett.com

The synthesis of these complex piperidine cores often begins with a readily available starting material like a substituted piperidone, which is then elaborated through a sequence of reactions to build the desired substitution pattern. researchgate.netontosight.ai One-step cyclization reactions have also been developed for the efficient production of 4-substituted piperidine carboxylates. google.com

Table 3: Examples of Structural Alterations to the Piperidine Core

| Alteration | Synthetic Precursor/Method | Target Scaffold | Reference |

| 2,6-Diaryl substitution | Mannich Condensation | 2,6-Diaryl-piperidin-4-one | chemrevlett.com |

| 2-Alkyl substitution | Double aza-Michael reaction | 2-Substituted 4-piperidone | semanticscholar.org |

| 4-Acyl substitution | Grignard reaction on a nitrile | 4-Acyl-4-phenyl piperidine | google.com |

| 4-Carboxylate substitution | Strecker reaction followed by hydrolysis/esterification | 4-Anilino-piperidine-4-carboxylate | researchgate.net |

Bioisosteric Replacements within the 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol Scaffold

Bioisosteric replacement is a strategy in medicinal chemistry used to replace a functional group or substructure with another that has similar steric and electronic properties, with the goal of improving potency, selectivity, or metabolic stability.

Several bioisosteric modifications can be envisaged for the this compound scaffold:

Replacement of the Piperidine Ring: The piperidine core can be replaced with other cyclic or heterocyclic systems. For example, in the development of 5-HT₁ₐ ligands, a cyclohexyl moiety was successfully replaced by bridged-fused ring systems such as adamantyl and cubyl. researchgate.net This strategy, sometimes called scaffold hopping, can lead to compounds with novel intellectual property and potentially improved properties.

Replacement of the Alkyne Linker: The ethynyl (B1212043) group is a rigid, linear linker. It can be replaced by other groups that impart rigidity but have different electronic characteristics, such as a 1,2,3-triazole ring, which can be formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Replacement of the Hydroxyl Group: The tertiary alcohol at C4 is a hydrogen bond donor and acceptor. It could be replaced by bioisosteres such as a primary or secondary amine (-NH₂, -NHR), a methoxy group (-OCH₃), or a fluorine atom (-F) to probe the importance of this hydrogen bonding capability.

Replacement of the Phenyl Ring: The terminal phenyl group can be substituted with other aromatic or heteroaromatic rings, such as thiophene, pyridine, or furan, to explore different aromatic interactions. In the development of glutaminase (B10826351) 1 inhibitors, a core structure was modified to incorporate a 1,3,4-thiadiazole (B1197879) ring as part of a bioisosteric replacement strategy. nih.gov

These replacements allow chemists to systematically investigate the chemical space around the parent molecule, leading to a deeper understanding of the structural requirements for biological activity.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol. Both ¹H and ¹³C NMR would be employed to map the carbon-hydrogen framework.

In a ¹H NMR spectrum, distinct signals would be expected for the protons of the ethyl group, the piperidine (B6355638) ring, the hydroxyl group, and the phenyl group. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The protons on the piperidine ring would exhibit complex splitting patterns in the aliphatic region of the spectrum due to their diastereotopic nature and coupling with each other. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. The protons of the phenyl group would resonate in the aromatic region of the spectrum.

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. Key resonances would include those for the two carbons of the ethyl group, the carbons of the piperidine ring, the quaternary carbon attached to the hydroxyl and phenylethynyl groups, the two sp-hybridized carbons of the alkyne, and the carbons of the phenyl ring. The chemical shifts of these signals would be indicative of their electronic environment.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish connectivity between protons and carbons, confirming the precise structure of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | 1.0 - 1.3 | Triplet |

| Ethyl -CH₂ | 2.3 - 2.7 | Quartet |

| Piperidine -CH₂ | 1.5 - 3.0 | Multiplets |

| Hydroxyl -OH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl -CH₃ | 10 - 15 |

| Ethyl -CH₂ | 50 - 55 |

| Piperidine -CH₂ | 30 - 60 |

| Piperidine C-OH | 65 - 75 |

| Alkyne C≡C | 80 - 95 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which allows for the confirmation of its elemental formula (C₁₅H₁₉NO).

Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation of the molecule. The molecular ion peak (M⁺) would be observed, and key fragment ions would arise from the cleavage of the piperidine ring and the loss of the ethyl or hydroxyl groups. Common fragmentation pathways for N-alkyl piperidines involve alpha-cleavage, leading to the formation of a stable iminium ion. The presence of the phenylethynyl group would also influence the fragmentation pattern.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Identity |

|---|---|

| 241 | [M]⁺ (Molecular Ion) |

| 226 | [M - CH₃]⁺ |

| 212 | [M - C₂H₅]⁺ |

| 224 | [M - OH]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic ethyl and piperidine groups would appear in the 2850-3000 cm⁻¹ region. The C≡C stretching vibration of the alkyne would be observed as a weak to medium band around 2100-2260 cm⁻¹. The C-H stretching of the aromatic phenyl group would be seen just above 3000 cm⁻¹, and the C=C stretching vibrations within the phenyl ring would appear in the 1450-1600 cm⁻¹ region. Finally, a C-O stretching vibration would be expected in the 1000-1260 cm⁻¹ range.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aliphatic | C-H Stretch | 2850 - 3000 |

| Alkyne | C≡C Stretch | 2100 - 2260 |

| Aromatic | C=C Stretch | 1450 - 1600 |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) would be a suitable method for the purity determination of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid or base modifier), would likely provide good separation. The purity would be assessed by the area percentage of the main peak in the chromatogram detected by a UV detector, which would be sensitive to the phenyl group in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide mass information for each separated component, aiding in their identification. The retention time from the GC and the mass spectrum from the MS would together provide a high degree of confidence in the identity and purity of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

For piperidine-containing molecules, X-ray crystallography can confirm the chair, boat, or twist-boat conformation of the six-membered ring. It would also reveal the relative stereochemistry of the substituents on the piperidine ring and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. While no specific crystal structure for this compound is currently available in open-access crystallographic databases, analysis of related piperidine structures suggests that the piperidine ring would likely adopt a chair conformation with the substituents in positions that minimize steric hindrance.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 4 2 Phenylethynyl Piperidin 4 Ol

Molecular Docking Simulations for Ligand-Target Interactions in Predictive Models

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target receptor, providing insights into binding affinity and interaction patterns. For piperidine (B6355638) derivatives, this technique has been instrumental in identifying and optimizing potential drug candidates for a wide array of biological targets.

Researchers frequently employ docking simulations to understand how piperidine-containing molecules fit into the active sites of enzymes and receptors. For instance, studies on 2,6-diphenylpiperidin-4-ol (B8612959) derivatives targeting the enzyme renin, implicated in hypertension, have used docking to elucidate key interactions. These simulations revealed that hydrogen bonds and hydrophobic interactions are crucial for stabilizing the ligand-enzyme complex. ijpbs.com Similarly, docking studies of piperidine/oxindole hybrids against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have successfully identified critical binding interactions with residues like Cys919 and Asp1046, guiding the design of potent inhibitors. nih.gov

In the context of 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol, molecular docking could predict its binding mode within a target like the µ-opioid receptor, where the piperidine moiety is a known pharmacophore. tandfonline.com The simulation would likely show the protonated nitrogen of the piperidine ring forming an ionic bond with an acidic residue (e.g., Asp147), the hydroxyl group acting as a hydrogen bond donor or acceptor, and the phenylethynyl group engaging in hydrophobic or π-π stacking interactions within a hydrophobic pocket of the receptor. tandfonline.comnih.gov The docking score, a measure of binding affinity, would help rank its potential efficacy against other compounds.

Table 1: Representative Molecular Docking Data for Piperidine Derivatives Against Various Receptors

| Compound Type | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Piperidine-Dihydropyridine Hybrid | EGFR (2J6M) | Met793, Leu718, Val726 | -9.8 |

| 4-Amino Methyl Piperidine Derivative | µ-Opioid Receptor | Asp147, Tyr148, Trp318 | -13.37 |

| N'-(2-oxoindolin-3-ylidene)piperidine | VEGFR-2 | Cys919, Glu885, Asp1046 | -8.5 |

| 2,6-diphenylpiperidin-4-ol derivative | Renin (4PYV) | Tyr225, Ser224 | -7.2 |

This table presents illustrative data from studies on various piperidine derivatives to demonstrate the typical outputs of molecular docking simulations. ijpbs.comnih.govtandfonline.comresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic properties and reaction pathways)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for investigating the intrinsic electronic properties of a molecule. researchgate.net These methods provide deep insights into molecular structure, stability, and reactivity by calculating properties such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and bond dissociation energies. nih.govscispace.com

For piperidine analogs, DFT studies have been used to optimize molecular geometry and understand electronic stability and reactivity. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov For N-substituted-4-piperidone curcumin (B1669340) analogs, DFT calculations have shown how different substituents on the aromatic rings can modify the distribution and energies of these frontier orbitals, thereby influencing the molecule's reactivity. mdpi.com

Applying DFT to this compound would allow for the calculation of its optimized 3D structure and the distribution of electron density. The MEP map would highlight regions prone to electrophilic and nucleophilic attack, identifying the hydroxyl group's oxygen as a likely site for hydrogen bonding. scispace.com Furthermore, DFT can compute vibrational frequencies, which can be compared with experimental IR and Raman spectra to confirm the structure. nih.gov These calculations are foundational for understanding the molecule's inherent chemical behavior and potential for interaction.

Table 2: Example of Quantum Chemical Descriptors Calculated for a Piperidine Analog using DFT

| Calculated Property | Typical Value/Description | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 2.1 Debye | Measures the polarity of the molecule |

| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen/nitrogen atoms | Predicts sites for intermolecular interactions |

This table provides representative quantum chemical data based on DFT studies of various heterocyclic compounds to illustrate the type of information generated. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time under physiological conditions. researchgate.net MD simulations are crucial for assessing the stability of the docked pose, understanding the conformational flexibility of the ligand and receptor, and calculating binding free energies. nih.gov

In studies of piperidine derivatives, MD simulations have been used to validate the stability of inhibitor-protease complexes. researchgate.net For example, simulations of piperidine/oxindole derivatives bound to VEGFR-2 confirmed that the key hydrogen bonds identified in docking were maintained over the simulation time, indicating a stable binding mode. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored throughout the simulation to assess conformational stability; low RMSD values suggest the complex remains close to its initial docked pose. researchgate.net

For this compound, an MD simulation of its complex with a target receptor would be invaluable. It would reveal the flexibility of the ethyl and phenylethynyl groups within the binding pocket and show how water molecules might mediate interactions. By analyzing the trajectory, researchers can identify the most persistent interactions and calculate binding free energy using methods like MM-GBSA, providing a more accurate estimation of binding affinity than docking scores alone. tandfonline.com

Table 3: Typical Output Parameters from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Typical Result/Observation | Interpretation |

|---|---|---|

| RMSD of Protein Backbone | Stable fluctuation around 1.5-2.5 Å | The overall protein structure is stable during the simulation. |

| RMSD of Ligand | Low fluctuation (< 2.0 Å) relative to the protein | The ligand maintains a stable binding pose in the active site. |

| Hydrogen Bond Analysis | High occupancy (>80%) for key H-bonds | Specific hydrogen bonds are stable and critical for binding. |

| Binding Free Energy (MM-GBSA) | -50 to -100 kcal/mol | Provides a quantitative estimate of the binding affinity. |

This table illustrates common metrics evaluated during MD simulations and their general interpretations, based on studies of various ligand-receptor complexes. nih.govresearchgate.net

In Silico Approaches for Rational Design of Derivatives

In silico methods are pivotal in the rational design of new molecules with improved properties. Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling are used to build predictive models based on a series of known active compounds. benthamscience.com These models help identify the key structural features responsible for biological activity.

For piperidine-based compounds, QSAR studies have successfully correlated physicochemical properties with inhibitory activity. For example, a 3D-QSAR study on (4-piperidinyl)-piperazine derivatives identified the importance of steric, electrostatic, and hydrophobic fields at different positions for inhibiting acetyl-CoA carboxylases. arabjchem.org Pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, have also been developed for various piperidine series. These models typically include features like hydrogen bond acceptors/donors, hydrophobic centers, and ionizable groups. benthamscience.com

The structure of this compound could serve as a starting point for the rational design of new derivatives. By systematically modifying its functional groups—for instance, by substituting the phenyl ring, altering the N-ethyl group, or replacing the hydroxyl group—and using in silico predictive models, researchers can prioritize the synthesis of compounds with potentially enhanced affinity, selectivity, or improved pharmacokinetic profiles. nih.gov This computational-led approach significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies in Chemical Biology Contexts

Investigating the Contribution of the Phenylethynyl Moiety to Molecular Recognition and Activity in Assays

The phenylethynyl moiety, a rigid and linear unsaturated system, plays a significant role in molecular recognition through various non-covalent interactions. Its presence is a key feature in several classes of biologically active compounds, where it often serves as a critical pharmacophoric element.

π-π Stacking and Hydrophobic Interactions: The aromatic phenyl ring and the alkyne's triple bond create an electron-rich π-system. This feature allows the moiety to engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket. nih.gov These interactions are crucial for anchoring the ligand in a specific orientation, thereby enhancing binding affinity. Molecular modeling studies on MmpL3 inhibitors have shown that toluene (B28343) moieties, structurally similar to the phenyl group, can establish stabilizing π-π interactions with phenylalanine residues in the binding site. nih.gov

Shape and Rigidity: The linear and rigid nature of the ethynyl (B1212043) linker holds the terminal phenyl group in a well-defined spatial position. This conformational rigidity can be advantageous for binding, as it reduces the entropic penalty upon binding to a receptor site. This structural feature is particularly important in designing potent modulators for targets like the metabotropic glutamate (B1630785) receptor 5 (mGlu5), where biphenyl (B1667301) acetylene (B1199291) moieties have been associated with exceptional ligand efficiency. nih.gov

In assays, the replacement or modification of the phenylethynyl group typically leads to significant changes in activity. For instance, saturation of the triple bond to an ethyl or ethylene (B1197577) linker would introduce flexibility and alter the geometry, likely disrupting the precise interactions required for high-affinity binding. Similarly, changing the substitution pattern on the phenyl ring can fine-tune electronic and steric properties, leading to improved potency or selectivity.

Role of the Piperidin-4-ol Scaffold in Modulating Binding Affinity and Potency in Model Systems

The piperidin-4-ol scaffold serves as a central structural framework, providing a three-dimensional architecture that correctly positions the other pharmacophoric elements for optimal interaction with a biological target. arizona.edu The piperidine (B6355638) ring and its hydroxyl substituent have distinct roles in modulating binding and potency.

Hydrogen Bonding: The tertiary alcohol at the C4 position is a key functional group capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This dual capacity allows it to form strong, directional hydrogen bonds with polar residues such as aspartate, glutamate, serine, or tyrosine in a binding site. nih.gov Molecular modeling of piperidinol-based inhibitors targeting M. abscessus MmpL3 revealed that the hydroxyl group can form crucial H-bonds with tyrosine and aspartate residues. nih.gov The presence and specific stereochemistry of this hydroxyl group are often critical for affinity and activity.

Scaffold Rigidity and Conformation: The piperidine ring typically adopts a stable chair conformation. nih.gov This conformation orients the substituents at the C1 and C4 positions in defined axial or equatorial positions, which is a determining factor for biological activity. The rigidity of the scaffold helps to pre-organize the key binding groups, minimizing the conformational entropy loss upon binding. nih.gov

Influence of the N-Ethyl Substituent on SAR Profiles

The substituent on the piperidine nitrogen atom is a critical determinant of a ligand's affinity, selectivity, and functional activity at its target. The N-ethyl group in 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol represents a specific choice among a range of possible alkyl substitutions, each conferring different properties.

Size and Lipophilicity: The size of the N-alkyl group can significantly impact binding. In studies of σ1 receptor ligands, replacing a hydrogen or a small methyl group with an ethyl group resulted in considerably lower σ1 affinity. nih.govnih.gov This suggests that the binding pocket has specific steric constraints. Conversely, for some monoamine transporters, N-alkyl groups larger than methyl, such as isopropyl or phenylalkyl, can increase activity at the serotonin (B10506) transporter (SERT) while decreasing it at the dopamine (B1211576) transporter (DAT). acs.org The ethyl group offers a balance of size and lipophilicity that can be tuned to optimize interactions within a specific sub-pocket of the binding site.

Basicity (pKa): The nature of the N-substituent influences the basicity of the piperidine nitrogen. Electron-donating alkyl groups like ethyl increase the pKa compared to hydrogen, ensuring the nitrogen is protonated and positively charged at physiological pH. This charge is often essential for a primary binding interaction with an acidic amino acid residue in the target protein. Altering the N-substituent can fine-tune this basicity, which in turn affects binding affinity and pharmacokinetic properties like cell permeability and tissue distribution. nih.gov

Selectivity Across Targets: The N-substituent is a powerful handle for modulating selectivity. For piperidine-based monoamine transporter ligands, manipulating the N-substituent is a key strategy for designing ligands with varying selectivity profiles for DAT, SERT, and the norepinephrine (B1679862) transporter (NET). acs.org For instance, N-demethylation of certain piperidine ligands can improve activity at SERT and NET with only modest changes at DAT. acs.org Similarly, for σ1 and σ2 receptors, an N-ethyl group can increase affinity for the σ2 subtype compared to an N-methyl group. nih.gov

SAR of Related Piperidine and Alkyne-Containing Compounds as Chemical Probes or Modulators of Biological Targets

The structural motifs present in this compound are found in a variety of compounds designed to modulate different biological targets. Analyzing the SAR of these related compounds provides a broader context for understanding its potential biological activities.

mGlu5 Allosteric Modulators: Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5) often feature aryl-alkyne structures. In one series of potent mGlu5 PAMs, a biphenyl acetylene moiety was found to confer exceptional ligand efficiency. nih.gov The SAR of related aryl acetylenic bicyclic lactams showed that potency is highly sensitive to substitutions on the aromatic rings. For example, among phthalimide (B116566) analogs, the unsubstituted phenyl (EC50 = 5.9 nM) and the ortho-fluorophenyl congener (EC50 = 12 nM) were the most potent reported mGlu5 PAMs. nih.gov The introduction of basic amines to the structure was detrimental to potency. nih.gov Piperidine amides have also been developed as potent mGlu5 PAMs. nih.gov

Monoamine Transporter Ligands: The piperidine scaffold is a classic framework for monoamine transporter (DAT, SERT, NET) inhibitors. nih.gov SAR studies on cocaine analogues based on a piperidine core reveal that the stereochemistry and nature of substituents are critical. acs.orgdntb.gov.ua For 3,4-disubstituted piperidines, the relative stereochemistry (cis vs. trans) dramatically influences selectivity; for instance, (-)-cis analogues tend to be DAT/NET selective, while (-)-trans and (+)-cis isomers show SERT or SERT/NET selectivity. nih.gov The substituent on the nitrogen also plays a key role; in one series, N-alkyl compounds generally showed lower potency at DAT and higher potency at SERT compared to the parent N-methyl compound. acs.org

MAO Inhibitors: Piperidine and piperazine (B1678402) derivatives have been extensively explored as inhibitors of monoamine oxidase A (MAO-A) and MAO-B. nih.govresearchgate.net For a series of pyridazinobenzylpiperidine derivatives, most compounds showed selective inhibition of MAO-B. mdpi.com The SAR indicated that the position and nature of the substituent on the phenyl ring were crucial. A 3-chloro substituent produced the most potent MAO-B inhibition (IC50 = 0.203 μM), which was significantly better than other halogen or alkyl substitutions. mdpi.com Natural alkaloids like piperine, which contains a piperidine ring, also exhibit dose-dependent inhibition of both MAO-A and MAO-B. nih.govnih.gov

Src Kinase Inhibitors: While direct SAR for Src kinase inhibitors with this exact structure is limited, related heterocyclic scaffolds are common in kinase inhibitors. ed.ac.uk For instance, in the development of reversible Bruton's tyrosine kinase (BTK) inhibitors, a piperidine amide moiety was explored. researchgate.net The amide carbonyl of the piperidine ring was shown to interact with a key cysteine residue (Cys-481) in the BTK active site. SAR studies showed that various functional groups of different sizes on the piperidine amide were well-tolerated, maintaining excellent potency in enzymatic assays. researchgate.net This demonstrates how the piperidine scaffold can be used to position functional groups for interaction within the ATP-binding site of kinases.

Table 1: SAR Summary of Related Piperidine and Alkyne-Containing Compounds

| Target Class | Key Scaffold/Moiety | General SAR Findings | Reference |

|---|---|---|---|

| mGlu5 Allosteric Modulators | Aryl Acetylene, Piperidine Amide | Aryl acetylene moiety confers high ligand efficiency. Potency is sensitive to aromatic substitutions (e.g., ortho-fluoro tolerated). Basic amines can decrease potency. | nih.govnih.gov |

| Monoamine Transporter Ligands | Substituted Piperidine | Stereochemistry is critical for selectivity (cis vs. trans). N-alkylation modulates DAT/SERT/NET selectivity; larger N-alkyl groups can increase SERT affinity while decreasing DAT affinity. | acs.orgnih.gov |

| MAO Inhibitors | Benzylpiperidine | Substituents on the phenyl ring are key for potency and selectivity. For one series, 3-Cl was optimal for MAO-B inhibition. | mdpi.com |

| Kinase Inhibitors (e.g., BTK) | Piperidine Amide | The piperidine scaffold positions functional groups (e.g., amides) to interact with key residues (e.g., Cys) in the kinase ATP-binding site. | researchgate.net |

Derivation of General Design Principles for Piperidinol-Based Compounds

Based on the extensive SAR studies of compounds containing the piperidin-4-ol scaffold and its related structural motifs, several general principles for the design of novel biologically active agents can be derived:

Utilize the Hydroxyl for Key Anchoring: The 4-hydroxyl group is a potent hydrogen bond donor/acceptor. It should be positioned to interact with key polar residues in the target's binding site to secure a high-affinity interaction. Its stereochemical presentation (axial vs. equatorial) is often a critical design element. nih.gov

Leverage the Piperidine Nitrogen for Primary Interaction: The basic nitrogen, typically protonated at physiological pH, is ideal for forming a salt bridge or charge-assisted hydrogen bond with an acidic residue (Asp, Glu). The pKa can be fine-tuned via the N-substituent to optimize this interaction and influence pharmacokinetic properties. nih.gov

Employ the N-Substituent for Selectivity and Fine-Tuning: The N-substituent projects into a specific vector from the scaffold and can be used to probe sub-pockets within the binding site. Modifying its size, lipophilicity, and functionality is a powerful strategy to enhance potency and, critically, to dial in selectivity between related protein targets (e.g., receptor subtypes or transporter families). nih.govacs.org

Incorporate Rigid Moieties for Potency: Attaching rigid, conformationally restricted groups (like the phenylethynyl moiety) to the C4 position can enhance potency by reducing the entropic cost of binding and enabling specific, shape-complementary interactions such as π-stacking. nih.gov

Consider Stereochemistry: For any substituted piperidine, stereoisomerism is a crucial factor. Different enantiomers and diastereomers can have vastly different affinities, selectivities, and functional activities due to the three-dimensional nature of ligand-protein interactions. nih.gov

By applying these principles, medicinal chemists can rationally design novel piperidinol-based compounds as chemical probes or therapeutic candidates with optimized potency, selectivity, and drug-like properties for a wide range of biological targets. researchgate.net

Applications of 1 Ethyl 4 2 Phenylethynyl Piperidin 4 Ol As a Chemical Building Block and Research Tool

Utility as a Precursor in the Synthesis of Diverse Organic Molecules

Extensive searches of scientific literature and chemical databases did not yield specific examples of 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol being used as a precursor for the synthesis of other diverse organic molecules. The presence of reactive functional groups—a tertiary amine, a hydroxyl group, and a terminal alkyne—theoretically allows for a variety of chemical transformations. However, documented synthetic routes originating from this specific compound are not present in the reviewed literature.

Incorporation into Multicomponent Reaction Sequences for Complex Product Formation

There is no available research data or published studies detailing the incorporation of this compound into multicomponent reaction (MCR) sequences. While the structural motifs of this compound, particularly the alkyne and hydroxyl groups, could potentially participate in MCRs, no specific examples or methodologies have been reported.

Application as a Scaffold in Combinatorial Chemistry Libraries for Discovery Research

An examination of the literature did not reveal any instances where this compound has been utilized as a central scaffold for the generation of combinatorial chemistry libraries. Although the piperidine (B6355638) core is a common feature in many chemical libraries for drug discovery, the application of this specific substituted piperidinol in such a capacity has not been documented.

Development as a Chemical Probe for Investigating Biological Processes in Research Models

There is no evidence in the available scientific literature to suggest that this compound has been developed or used as a chemical probe for the investigation of biological processes. The design and application of chemical probes require extensive biological characterization, which has not been reported for this compound.

Q & A

Basic: What are the standard synthetic routes for 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol derivatives, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves multi-step reactions starting with piperidin-4-ol or substituted piperidinones. For example, a 5-step protocol using piperidinol and aryl precursors (e.g., phenylethynyl groups) includes alkylation, Sonogashira coupling, and hydroxylation. Intermediates are characterized via NMR, NMR, and HRMS to confirm structural integrity. For instance, NMR can verify ethyl group integration at δ ~1.2 ppm (triplet) and phenylethynyl protons at δ ~3.3 ppm (singlet) .

Advanced: How can computational modeling guide the design of this compound derivatives targeting specific receptors (e.g., GPCRs)?

Methodological Answer:

Molecular docking (using tools like MOE or AutoDock) predicts binding affinities to receptors like 5-HT. Virtual libraries are generated by modifying substituents on the piperidine core, followed by energy minimization and binding pocket analysis. For example, substituent bulkiness and electron distribution are optimized to enhance interactions with residues in the receptor’s active site. Radioligand binding assays (e.g., -LSD displacement) validate computational predictions, with Ki values indicating selectivity (e.g., 11 nM for 5-HT vs. 343 nM for 5-HT) .

Basic: What analytical techniques are critical for confirming the stereochemistry of this compound derivatives?

Methodological Answer:

X-ray crystallography is definitive for stereochemical assignment, as seen in studies of similar piperidin-4-ol derivatives complexed with proteins (e.g., CRBP1 at 1.3 Å resolution). For solution-phase analysis, NOESY NMR identifies spatial proximity of substituents (e.g., axial vs. equatorial hydroxyl groups). Chiral HPLC or circular dichroism (CD) further resolves enantiomeric purity .

Advanced: How can researchers resolve contradictions in bioactivity data for piperidin-4-ol derivatives across different studies?

Methodological Answer:

Discrepancies may arise from variations in assay conditions (e.g., cell lines, ligand concentrations). A systematic approach includes:

Dose-response curves : Test compounds at multiple concentrations (e.g., 1 nM–10 µM) to identify EC/IC shifts.

Orthogonal assays : Validate nematicidal activity (e.g., Meloidogyne incognita mortality) with anti-feeding assays (Pseudaletia separata weight reduction) to confirm dual mechanisms .

Structural analogs : Compare substituent effects (e.g., phenylethynyl vs. aryl sulfonyl groups) using SAR tables to isolate pharmacophore contributions .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Follow GHS-compliant practices:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., silica gel). Safety data for related piperidin-4-ol compounds emphasize avoiding direct exposure and proper waste disposal .

Advanced: How can isotopic labeling (e.g., deuterium) of this compound aid in metabolic studies?

Methodological Answer:

Deuterium labeling at stable positions (e.g., 2,2,6,6-tetradeuteriopiperidin-4-ol) enables tracking via LC-MS/MS. This technique quantifies metabolic stability by monitoring deuterium retention in plasma/tissue samples. For example, -labeled derivatives reveal hepatic clearance rates and metabolite formation (e.g., hydroxylation at the ethyl group) in preclinical models .

Basic: What in vitro models are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

- Nematicidal activity : Meloidogyne incognita juveniles exposed to 25 mg/L solutions, with mortality assessed after 72 hr.

- Anti-feeding effects : Pseudaletia separata larvae fed 500 mg/L-treated leaves; weight reduction ≥20% indicates efficacy.

- Cell-based assays : HEK293T cells transfected with GPCRs (e.g., 5-HT) to measure cAMP inhibition via GloSensor technology .

Advanced: What strategies optimize the pharmacokinetic profile of this compound derivatives for in vivo studies?

Methodological Answer:

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxymethyl) to reduce LogP, improving aqueous solubility.

- Prodrug design : Acetylate the hydroxyl group to enhance oral bioavailability, with enzymatic cleavage in vivo.

- Plasma protein binding (PPB) assays : Use equilibrium dialysis to measure unbound fractions; derivatives with PPB <90% are prioritized for longer half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.